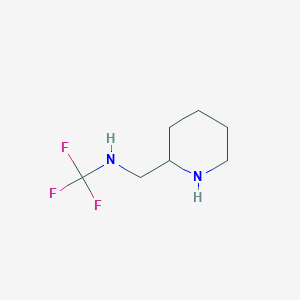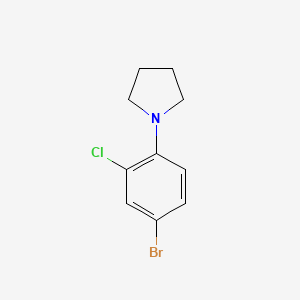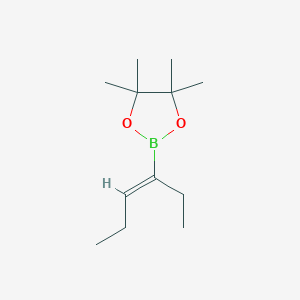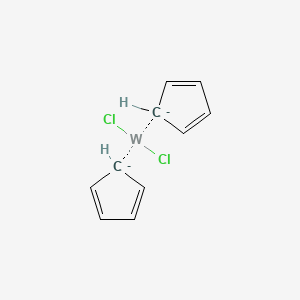![molecular formula C15H9Cl2NO B13974138 2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro- CAS No. 212554-46-6](/img/structure/B13974138.png)
2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorobenzylidene)indolin-2-one is a chemical compound with the molecular formula C15H9Cl2NO. It is a derivative of indolin-2-one, where the indolinone core is substituted with a 2,6-dichlorobenzylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2,6-Dichlorobenzylidene)indolin-2-one can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 1,3-dihydroindol-2-one with 2,6-dichlorobenzaldehyde in the presence of a base such as pyridine or piperidine . The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-(2,6-dichlorobenzylidene)indolin-2-one are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzyl-substituted indolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichlorobenzylidene)indolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: The compound has been studied for its inhibitory effects on receptor tyrosine kinases, making it a candidate for cancer research.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorobenzylidene)indolin-2-one involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor, blocking the activity of these enzymes and thereby interfering with cell signaling pathways that promote cancer cell growth and proliferation . This inhibition is achieved through competitive binding at the ATP-binding site of the kinase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,6-Dichlorobenzylidene)hydrazono)indolin-2-one
- 3-(2-chloro-6-fluorobenzylidene)hydrazono)indolin-2-one
Uniqueness
3-(2,6-Dichlorobenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits potent inhibitory activity against multiple receptor tyrosine kinases, making it a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
212554-46-6 |
|---|---|
Molekularformel |
C15H9Cl2NO |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
3-[(2,6-dichlorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-5-3-6-13(17)11(12)8-10-9-4-1-2-7-14(9)18-15(10)19/h1-8H,(H,18,19) |
InChI-Schlüssel |
VXPXDUGSIZEARG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)



![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)




![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)



